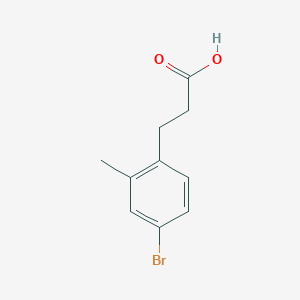

3-(4-Bromo-2-methylphenyl)propanoic acid

Description

Significance of Arylpropanoic Acid Derivatives as Advanced Synthetic Targets

Arylpropanoic acid derivatives are a critically important class of compounds in medicinal chemistry and materials science. orientjchem.orghumanjournals.comresearchgate.net They form the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen (B1676952). orientjchem.orgresearchgate.net The versatility of the arylpropanoic acid scaffold allows for a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties. humanjournals.comresearchgate.net The presence of the carboxylic acid group is often crucial for their pharmacological activity. researchgate.net As advanced synthetic targets, these derivatives are prized for their potential to be modified at various positions on the aromatic ring and the propanoic acid side chain, enabling the fine-tuning of their chemical and biological properties.

Overview of Brominated Aromatic Carboxylic Acids in Organic Synthesis Research

Brominated aromatic carboxylic acids are highly versatile intermediates in organic synthesis. The bromine atom, a halogen, serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net This reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, making these compounds key building blocks for the construction of complex molecular architectures. researchgate.net The presence of the carboxylic acid moiety provides an additional handle for chemical modification, such as conversion to esters, amides, or acid chlorides. The interplay between the bromo and carboxyl functional groups makes these compounds powerful tools in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netfiveable.me The Hell-Volhard-Zelinskii reaction, for instance, is a classic method for the α-bromination of carboxylic acids, creating highly reactive intermediates for further transformations. libretexts.org

Structural Context of 3-(4-Bromo-2-methylphenyl)propanoic Acid within the Phenylpropanoic Acid Class

This compound belongs to the broader class of phenylpropanoic acids. The fundamental structure consists of a benzene (B151609) ring attached to a propanoic acid tail. The specific substitution pattern on the phenyl ring in this compound—a bromine atom at the para position (position 4) and a methyl group at the ortho position (position 2) relative to the propanoic acid side chain—imparts distinct chemical properties. The methyl group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The bromine atom, being an electronegative yet ortho,para-directing deactivator, further modulates the electronic environment of the phenyl ring. This specific arrangement of substituents creates a unique electronic and steric profile, influencing the molecule's reactivity and potential applications in targeted synthesis.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

This data is based on publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATJZPRBPBDIQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 4 Bromo 2 Methylphenyl Propanoic Acid and Its Arylpropanoic Analogs

Fundamental Reaction Pathways of Brominated Aryl Carboxylic Acids

Brominated aryl carboxylic acids are versatile compounds that can undergo a range of reactions, primarily dictated by the reactivity of the bromine substituent and the carboxylic acid functional group.

Nucleophilic Substitution Reactions Facilitated by the Bromine Moiety

The bromine atom on the aromatic ring of compounds like 3-(4-bromo-2-methylphenyl)propanoic acid is a key site for nucleophilic substitution, although direct substitution via an SNAr mechanism is generally unfavorable unless the ring is activated by strong electron-withdrawing groups. wikipedia.org More commonly, the bromine moiety facilitates transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are prominent examples. wikipedia.orgyoutube.com The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : A low-valent palladium(0) complex inserts into the carbon-bromine bond of the arylpropanoic acid, forming an arylpalladium(II) halide intermediate. wikipedia.orgyoutube.com This step is often rate-determining, and its facility depends on factors like the electron density at the carbon atom and the steric environment.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation/β-Hydride Elimination (for Heck): In a Suzuki coupling, an organoboron reagent transfers its organic group to the palladium center, displacing the halide. youtube.com In a Heck reaction, an alkene coordinates to the palladium and inserts into the aryl-palladium bond.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. youtube.comyoutube.com

The nature of the nucleophile, catalyst, and ligands determines the specific pathway and outcome. For instance, in Suzuki-Miyaura couplings, the choice of the organoboron partner can influence reaction efficiency, a phenomenon described as the "Suzuki-Miyaura anomaly". rsc.org

Oxidative and Reductive Transformations within Arylpropanoic Systems

Arylpropanoic systems can undergo various oxidative and reductive transformations. The carboxylic acid group itself is generally resistant to mild oxidation but can be reduced under harsh conditions using strong reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

The propanoic acid side chain can be susceptible to oxidation. For example, α-bromination of the carboxylic acid can occur via the Hell-Volhard-Zelinskii reaction, which involves the formation of an acyl bromide intermediate that more readily enolizes, allowing for electrophilic attack by bromine at the α-carbon. libretexts.orgjove.com This reaction transforms the propanoic acid into a more versatile synthetic intermediate. youtube.com

Reductive dehalogenation of the aryl bromide is another important transformation. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst or using hydride reagents. This process removes the bromine atom, replacing it with a hydrogen atom, which can be useful for synthesizing debrominated analogs.

Uncommon oxidative transformations have also been observed, such as the oxidative decarbonylation of propionic acid in the presence of specific rhodium and copper catalytic systems, leading to the formation of alcohols and esters. researchgate.net

Electrophilic Addition Mechanisms in Unsaturated Arylpropanoic Acids

While this compound itself is saturated, its unsaturated analogs, such as cinnamic acid derivatives, readily undergo electrophilic addition reactions across the carbon-carbon double bond. pageplace.de The mechanism of these reactions is a cornerstone of organic chemistry. unacademy.comlibretexts.org

The process is typically a two-step mechanism:

Electrophilic Attack : The π electrons of the alkene's double bond act as a nucleophile, attacking an electrophile (e.g., a proton from HBr). youtube.comlibretexts.org This initial attack is the rate-determining step and results in the formation of a carbocation intermediate. libretexts.org According to Markovnikov's rule, the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. libretexts.org

Nucleophilic Capture : A nucleophile (e.g., a bromide ion) then attacks the electrophilic carbocation, forming the final addition product. libretexts.org

The stability of the intermediate carbocation is crucial and is influenced by the electronic effects of the substituents on the aromatic ring and the alkene. The presence of the aryl group can stabilize the carbocation through resonance. This reaction pathway is energetically favorable as it involves the replacement of a weaker π bond with two stronger σ bonds. youtube.com

Advanced Mechanistic Studies of Aromatic Carboxylic Acid Reactivity

Deeper investigations into the reactivity of aromatic carboxylic acids involve characterizing transient species and understanding the precise role of catalysts and reagents in controlling reaction outcomes.

Characterization and Analysis of Reaction Intermediates and Transition States

Understanding the full reaction pathway requires the characterization of short-lived intermediates and transition states. In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium species formed during the catalytic cycle. youtube.comresearchgate.net For example, the arylpalladium(II) complex formed after oxidative addition is a crucial intermediate. youtube.comyoutube.com

Modern analytical techniques and computational studies are vital for elucidating these transient species. For instance, photoactivated palladium-catalyzed reactions have been studied to probe the formation of aryl radical intermediates. nih.gov In these reactions, a Pd(0) species is photo-excited, leading to a single-electron transfer or halogen atom transfer with the aryl halide, generating a palladium-radical species. nih.gov Assays using specific substrates can provide evidence for the formation of these highly reactive aryl radicals, distinguishing radical pathways from traditional Pd(0)/Pd(II) cycles. nih.gov

Similarly, in electrophilic additions, the structure and stability of the carbocation intermediate dictate the reaction's regioselectivity. stackexchange.com Spectroscopic methods and computational modeling can provide insights into the charge distribution and geometry of these carbocations and the transition states leading to their formation.

Influence of Catalysts and Reagents on Reaction Selectivity and Efficiency

The choice of catalyst and reagents has a profound impact on the selectivity and efficiency of reactions involving arylpropanoic acids.

Catalyst Influence: In cross-coupling reactions, the metal catalyst (e.g., palladium, nickel, copper) and its associated ligands are paramount. nih.govdartmouth.edu Different metals exhibit different reactivities; for instance, in couplings of aryl bromides and aryl triflates, a dual-catalyst system of nickel and palladium can be used, where the nickel catalyst preferentially reacts with the aryl bromide and the palladium with the aryl triflate. researchgate.net The ligands bound to the metal center influence the catalyst's steric and electronic properties, which in turn affect the rates of oxidative addition and reductive elimination, and can control selectivity. dartmouth.edu For example, the use of specific ylide-substituted phosphine (B1218219) (yphos) ligands has been shown to enable the efficient coupling of aryl halides with organolithium reagents by increasing the electron density on the palladium center. dartmouth.edu

| Catalyst System | Reaction Type | Influence on Selectivity/Efficiency |

| Pd(0) with Phosphine Ligands | Cross-Coupling (e.g., Suzuki, Heck) | Ligands modulate steric and electronic properties, affecting reaction rates and substrate scope. organic-chemistry.orgresearchgate.net |

| Ni(0)/Pd(0) Dual System | Cross-Ullmann Coupling | Orthogonal reactivity allows for selective coupling of two different aryl electrophiles (e.g., aryl bromide and aryl triflate). researchgate.net |

| Supported Lewis Acids (e.g., InCl₃/MCM-41) | Deprotection of Aryl Esters | Provides a heterogeneous and reusable catalyst system for selective cleavage of ester bonds. nih.gov |

| Zeolites (e.g., CuI-USY) | Homocoupling Reactions | The porous structure of zeolites can influence selectivity and provide a sustainable catalytic platform. mdpi.comrsc.org |

Reagent Influence: The nature of the nucleophile, base, and solvent also plays a critical role. In Suzuki-Miyaura reactions, the organoboron reagent's structure affects transmetalation efficiency. acs.org The base used is crucial for activating the organoboron species. In Heck reactions, the choice of base can influence the regeneration of the active catalyst. The solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing reaction rates and yields. For example, ligand-free Heck reactions have been successfully carried out using solvents like PEG-400, which can help stabilize the palladium catalyst. rsc.org

In the dehydration of 3-hydroxypropionic acid to acrylic acid, the type of acidity of the solid catalyst (Lewis vs. Brønsted) significantly impacts selectivity. Catalysts with weak Lewis acidity favor the desired dehydration, while strong Brønsted acid sites lead to side reactions and coke formation. researchgate.net This highlights how reagent (in this case, catalyst surface) properties can steer a reaction toward a specific product.

Chemoselectivity and Regioselectivity in Arylpropanoic Acid Reactions

The concepts of chemoselectivity and regioselectivity are fundamental to understanding the outcomes of reactions involving this compound and its analogs. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preference for reaction at one position over another on a molecule. In the context of 3-arylpropanoic acids, these principles are most prominently illustrated during intramolecular cyclization reactions, particularly the Friedel-Crafts acylation, to form fused ring systems. chemistrysteps.comorganic-chemistry.org

The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a powerful method for synthesizing tetralones, which are important intermediates in the synthesis of various complex molecules. organic-chemistry.orgrsc.org This reaction typically involves the conversion of the carboxylic acid to a more reactive acyl chloride or anhydride, followed by treatment with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Chemoselectivity in this process is demonstrated by the favorability of the intramolecular cyclization over potential intermolecular reactions. Under appropriate conditions (e.g., high dilution), the acyl group preferentially reacts with the tethered aromatic ring within the same molecule to form a stable six-membered ring, rather than reacting with another molecule, which would lead to polymerization. The resulting ketone product contains a deactivating carbonyl group, which makes the aromatic ring less reactive and prevents subsequent acylation reactions, thus ensuring monoacylation. chemistrysteps.comyoutube.com

Regioselectivity is the more complex and critical consideration in these cyclizations. The position of the electrophilic attack on the aromatic ring is dictated by the electronic and steric effects of the substituents already present on the ring. The electrophile, an acylium ion generated from the propanoic acid side chain, will preferentially attack the most nucleophilic position on the aryl ring. The directing effects of the substituents determine this nucleophilicity.

For the specific case of This compound , the regioselectivity of its intramolecular Friedel-Crafts acylation is governed by the directing influences of the methyl (-CH₃) and bromo (-Br) groups.

Methyl Group (-CH₃): An activating group that directs electrophilic substitution to the ortho and para positions.

Bromo Group (-Br): A deactivating group that, due to its lone pairs, also directs electrophilic substitution to the ortho and para positions.

In the starting compound, the propanoic acid chain is attached to C1 of the benzene (B151609) ring, the methyl group to C2, and the bromo group to C4. The potential sites for cyclization are C3 and C5. The methyl group at C2 directs to its ortho position (C3) and its para position (C5). The bromo group at C4 directs to its ortho positions (C3 and C5). While both substituents direct to the same carbons, their electronic influences differ. The activating nature of the methyl group enhances the nucleophilicity of the ring, particularly at the positions it directs to. Conversely, the bromo group deactivates the ring through its inductive effect. Therefore, the activating effect of the methyl group is the dominant factor in determining the site of reaction. However, steric hindrance from the adjacent methyl group at C2 may disfavor the attack at C3. Consequently, the cyclization is predicted to occur preferentially at the C5 position, which is sterically more accessible and electronically activated by both groups.

The predicted major product from the intramolecular cyclization of this compound is therefore 7-bromo-5-methyl-3,4-dihydronaphthalen-1(2H)-one .

Table 1: Regioselectivity Analysis for the Cyclization of this compound

| Cyclization Position | Directing Effect of -CH₃ (at C2) | Directing Effect of -Br (at C4) | Steric Hindrance | Predicted Outcome |

| C3 | ortho (Activating) | ortho (Deactivating) | High (from adjacent -CH₃) | Minor Product |

| C5 | para (Activating) | ortho (Deactivating) | Low | Major Product |

The influence of substituents on the regioselectivity of such cyclizations is a general principle for all 3-arylpropanoic acid analogs. The interplay between activating/deactivating and steric properties of different substituents allows for the controlled synthesis of specifically substituted tetralones.

Table 2: Predicted Regioselectivity in the Cyclization of Various 3-Arylpropanoic Acid Analogs

| 3-Arylpropanoic Acid Derivative | Substituents | Predicted Major Product (Tetralone) | Rationale |

| 3-(3-Methoxyphenyl)propanoic acid | -OCH₃ (meta) | 6-Methoxy-α-tetralone | The methoxy (B1213986) group is a strong activator and directs ortho and para. The para position is sterically favored. |

| 3-(3-Nitrophenyl)propanoic acid | -NO₂ (meta) | 6-Nitro-α-tetralone | The nitro group is a strong deactivator and meta-director. Cyclization occurs at the least deactivated position (para to the nitro group). |

| 3-(2,4-Dimethylphenyl)propanoic acid | -CH₃ (ortho), -CH₃ (para) | 5,7-Dimethyl-α-tetralone | Both methyl groups are activating. Cyclization occurs at the position activated by both substituents and is sterically accessible. |

| 3-(4-Chlorophenyl)propanoic acid | -Cl (para) | 7-Chloro-α-tetralone | The chloro group is a deactivating ortho, para-director. Cyclization occurs at the ortho position. |

Structural Modification and Derivatization Strategies for 3 4 Bromo 2 Methylphenyl Propanoic Acid

Synthesis of Substituted Arylpropanoic Acid Derivatives

Arylpropanoic acids are a significant class of compounds, and the synthesis of their derivatives allows for the fine-tuning of their chemical and physical properties. humanjournals.com The presence of a bromine atom on the phenyl ring of 3-(4-bromo-2-methylphenyl)propanoic acid serves as a versatile handle for introducing a wide array of functional groups.

The carbon-bromine bond on the aromatic ring is a key site for synthetic manipulation, most notably through metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, replacing the bromine atom with various substituents.

Palladium-catalyzed reactions are particularly prominent in this context. For instance, a flexible two-step, one-pot procedure has been developed to synthesize 2-aryl propionic acids from aryl bromides. nih.gov This process involves an initial Heck coupling of the aryl bromide with ethylene (B1197577) to form a styrene (B11656) intermediate, followed by a hydroxycarbonylation step to yield the desired propionic acid. nih.gov This cascade transformation demonstrates high regioselectivity and good yields, providing a direct route to functionalized arylpropanoic acids from their brominated precursors. nih.gov

The reactivity of the bromine atom allows for the introduction of a wide range of functional groups, significantly expanding the chemical diversity of derivatives obtainable from the parent compound. purdue.edupressbooks.pub

Table 1: Examples of Functionalization Reactions on Aryl Bromides This table is illustrative and based on common reactions for aryl bromides.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Arylamine |

| Cyanation | Metal cyanide (e.g., CuCN, Zn(CN)₂) | Aryl nitrile |

| Stille Coupling | Organostannane, Pd catalyst | Aryl-substituted compound |

Arylpropionic acids substituted at the alpha-carbon of the acid side chain are chiral. The synthesis of single enantiomers is of significant interest, as different enantiomers can exhibit distinct biological activities. Several methods are employed to achieve enantioselective synthesis.

One prominent strategy is Dynamic Kinetic Resolution (DKR) , which has been successfully applied to a wide range of 2-arylpropionic acid substrates. rsc.org This method allows for the conversion of a racemic mixture into a single enantiomer with high yield and enantiomeric excess.

Enzymatic resolution offers another powerful approach. This technique utilizes the stereoselectivity of enzymes, such as esterases, to selectively react with one enantiomer in a racemic mixture. frontiersin.org For example, whole-cell catalysis using engineered esterases can achieve the kinetic resolution of racemic ethyl 2-arylpropionates to produce the desired (S)-enantiomer. frontiersin.org The process involves the selective hydrolysis of one ester enantiomer, allowing for the separation of the resulting acid from the unreacted ester. frontiersin.orggoogle.com

Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated esters is another modern method for constructing chiral centers. rsc.org This approach offers excellent functional group compatibility and high enantioselectivities under mild reaction conditions. rsc.org

Table 2: Overview of Enantioselective Synthesis Methods for Arylpropionic Acids

| Method | Catalyst / Reagent | Key Principle | Typical Outcome |

|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Metal catalyst & Racemization agent | Combines resolution of a racemate with in-situ racemization of the undesired enantiomer. rsc.org | High yield of a single enantiomer. |

| Enzymatic Resolution | Lipases, Esterases | Selective enzymatic reaction (e.g., hydrolysis) on one enantiomer in a racemic mixture. frontiersin.org | Separation of one enantiomer from the unreacted enantiomer (max 50% yield). |

| Asymmetric Catalysis | Chiral metal complexes (e.g., Rh, Au) | Metal-catalyzed reaction (e.g., hydrogenation, conjugate addition) using a chiral ligand to induce stereoselectivity. rsc.orgnih.gov | High enantiomeric excess (ee) in the product. |

Exploration of Related Brominated Aromatic Scaffolds

The core structure of this compound can be used to build more complex molecular architectures, such as thiourea (B124793) derivatives or cyclized systems like indanones and dihydrocoumarins.

Thiourea derivatives are a class of compounds with significant interest in medicinal and materials chemistry. ijcrt.orgmdpi.com The synthesis of brominated phenyl-thiourea derivatives typically involves the reaction of a brominated amine with an isothiocyanate. For example, N-acyl thioureas can be synthesized by the reaction of an acyl isothiocyanate with a primary amine in a solvent like acetone. researchgate.net

The general synthesis pathway for a phenyl-thiourea derivative involves reacting the corresponding aniline (B41778) with ammonium (B1175870) thiocyanate (B1210189) in the presence of acid, or with a suitable isothiocyanate. ijcrt.orgresearchgate.net The resulting products are characterized using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and in some cases, X-ray crystallography to confirm their molecular structure. researchgate.netresearchgate.net The IR spectra of thiourea derivatives typically show characteristic absorption bands for N-H, C=O (in acylthioureas), C-N, and C=S functional groups. researchgate.net

Table 3: Spectroscopic Data for Representative Phenyl-Thiourea Derivatives Data is illustrative of typical ranges for this class of compounds.

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical ¹H NMR Chemical Shift (ppm) |

|---|---|---|

| N-H | 3320 - 3360 | 9.0 - 12.0 (amide/thiourea protons) |

| C=O (Acyl) | 1630 - 1670 | - |

| C-N | 1330 - 1355 | - |

| C=S | 690 - 760 | - |

| Aromatic C-H | - | 6.5 - 8.5 |

The propanoic acid side chain of 3-arylpropanoic acids is well-suited for intramolecular cyclization reactions to form fused ring systems. The most common method for preparing 1-indanones from these precursors is the intramolecular Friedel-Crafts acylation. nih.gov This reaction can be catalyzed by a variety of acids.

Traditionally, strong protic acids like polyphosphoric acid (PPA), sulfuric acid, or trifluoromethanesulfonic acid (triflic acid) have been used, often in excess and at high temperatures. tandfonline.comresearchgate.net Research has focused on developing more environmentally benign and efficient methods. For example, metal triflates have been shown to catalyze microwave-assisted intramolecular Friedel-Crafts acylation, allowing for the recovery and reuse of the catalyst. beilstein-journals.org Heteropoly acids have also been employed as heterogeneous catalysts for the cyclodehydration of 3-arylpropanoic acids in refluxing chlorobenzene, affording good yields of 1-indanones. tandfonline.com These methods are preferable to two-step processes involving acid chlorides, as they generate water as the only by-product. nih.gov

In cases where the aryl ring contains a suitably positioned hydroxyl group, intramolecular cyclization can lead to the formation of 3,4-dihydrocoumarins. acs.orgresearchgate.net This transformation is typically an acid-catalyzed lactonization process. researchgate.net

Table 4: Catalysts for Intramolecular Friedel-Crafts Cyclization of 3-Arylpropanoic Acids to 1-Indanones

| Catalyst | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | High temperature (e.g., 100 °C) | Commonly used, effective for many substrates | d-nb.info |

| Trifluoromethanesulfonic Acid (TfOH) | Superacidic conditions | Efficient for one-pot synthesis from arenes and acrylic acid derivatives | nih.govacs.org |

| Metal Triflates (e.g., Tb(OTf)₃) | High temperature (e.g., 250 °C) or Microwave-assisted | Catalytic amounts, potential for catalyst recycling | researchgate.netbeilstein-journals.org |

| Heteropoly Acids (e.g., H₄SiW₁₂O₄₀) | Reflux in chlorobenzene | Heterogeneous, easily separable, reusable | tandfonline.com |

Advanced Applications of 3 4 Bromo 2 Methylphenyl Propanoic Acid in Chemical Research

Role as a Key Synthetic Building Block and Intermediate

As a synthetic intermediate, 3-(4-Bromo-2-methylphenyl)propanoic acid offers a robust scaffold for the assembly of more elaborate chemical structures. Its utility stems from the ability of its functional groups to participate in a wide range of chemical transformations, providing pathways to novel compounds.

Precursor in the Construction of Complex Organic Molecules

The strategic arrangement of its functional groups allows this compound to serve as a starting point for multi-step synthetic sequences. While direct examples for this specific isomer are not extensively documented in public literature, the role of closely related brominated arylpropanoic acids as intermediates in the preparation of pharmaceuticals and agrochemicals is well-established. researchgate.net For instance, analogs such as 2-arylpropionic acids (profens) form the core of many nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com The synthesis of intricate molecules often involves leveraging the existing functionalities of the precursor to introduce new chemical bonds and stereocenters, progressively building molecular complexity. google.comnih.gov

Facilitating Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The true synthetic power of this compound lies in its capacity to undergo a variety of bond-forming reactions. The aryl bromide moiety is particularly valuable for modern cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura coupling, for example, can replace the bromine atom with a wide range of organic groups, including alkyl, alkenyl, and aryl substituents. mdpi.comnih.govorganic-chemistry.org This allows for the direct linkage of different molecular fragments, a key strategy in convergent synthesis.

Furthermore, the carboxylic acid group is a classic functional handle for forming carbon-heteroatom bonds, most commonly through the synthesis of esters and amides. mdpi.com These reactions are crucial for connecting the core structure to other molecules, including polymers or biological probes.

| Reactive Site | Type of Reaction | Bond Formed | Potential Reagents/Catalysts |

|---|---|---|---|

| Aryl Bromide (C-Br) | Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Boronic acids/esters, Palladium catalyst (e.g., Pd(PPh₃)₄), Base |

| Aryl Bromide (C-Br) | Heck Coupling | Carbon-Carbon (C-C) | Alkenes, Palladium catalyst, Base |

| Aryl Bromide (C-Br) | Sonogashira Coupling | Carbon-Carbon (C-C) | Terminal alkynes, Palladium and Copper catalysts, Base |

| Carboxylic Acid (-COOH) | Esterification (Fischer) | Carbon-Oxygen (C-O) | Alcohols, Acid catalyst |

| Carboxylic Acid (-COOH) | Amidation | Carbon-Nitrogen (C-N) | Amines, Coupling agents (e.g., DCC, EDC) |

Utility in the Synthesis of Bioactive Molecules and Polymers

The scaffold of this compound is a promising starting point for the development of new bioactive compounds. The class of 2-arylpropionic acids, to which this compound is structurally related, is renowned for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com Research has focused on synthesizing novel derivatives of phenylpropionic acids to create agents that combine anti-inflammatory and antibacterial properties. researchgate.net The synthesis of such hybrid molecules often involves modifying the carboxylic acid or the aromatic ring to modulate biological activity. nih.govnih.gov

In the field of materials science, molecules containing both a carboxylic acid and a reactive halide are valuable monomers for polymerization. The carboxylic acid can be used to form polyesters or polyamides, while the aryl bromide can serve as an initiation site for certain types of controlled radical polymerization or as a point for post-polymerization modification. Brominated compounds are also incorporated into polymers to enhance flame retardant properties. researchgate.net

Utilization in Mechanistic and Enzymatic Studies

Beyond its role in synthesis, this compound and its derivatives can be employed as chemical tools to investigate the mechanisms of chemical and biological transformations.

Application as Probes for Enzyme Activity and Mechanism Investigation

Arylpropionic acids are known to interact with various enzymes, most notably COX-1 and COX-2. mdpi.com By modifying the structure of this compound, researchers can design molecular probes to explore enzyme active sites. nih.gov For example, the bromine atom can be replaced with a photo-reactive group or a fluorescent tag to map binding interactions. Alternatively, the compound could serve as a competitive inhibitor to study enzyme kinetics. Esterases, which are capable of resolving racemic mixtures of 2-arylpropionate esters, are another class of enzymes that could be studied using derivatives of this compound, potentially leading to improved biocatalysts for producing enantiomerically pure drugs. nih.gov

Contribution to the Elucidation of Chemical Transformations in Metabolic Pathways

Understanding how the body metabolizes foreign compounds (xenobiotics) is crucial in pharmacology and toxicology. Brominated aromatic compounds are known to undergo metabolic transformations, including oxidative debromination and cleavage of ether linkages in more complex molecules. nih.gov The metabolism of these compounds can lead to the formation of reactive intermediates or more toxic metabolites. nih.govvu.nl Studies on the biodegradation of brominated flame retardants and other aromatic pollutants by microorganisms also reveal various metabolic pathways. nih.govmdpi.com By introducing a compound like this compound into a biological system, researchers can study its metabolic fate. Identifying the resulting metabolites helps to elucidate the enzymatic pathways responsible for breaking down such structures, providing insight into detoxification mechanisms or the bioactivation of xenobiotics. houstonmethodist.org

Potential as Precursor Molecules in Materials Science Research

Initial investigations into the applications of this compound have largely centered on its role as an intermediate in the synthesis of pharmacologically active molecules. However, the inherent chemical functionalities of this compound—namely the carboxylic acid group, the bromine atom, and the substituted aromatic ring—present a compelling case for its exploration as a versatile precursor in the field of materials science. While extensive, dedicated research on this specific molecule's role in materials science is still emerging, its structural motifs suggest significant potential for the development of novel polymers and functional materials.

The presence of a carboxylic acid allows for a variety of polymerization and modification reactions. For instance, it can undergo esterification or amidation with appropriate co-monomers to form polyesters or polyamides. The reaction of the carboxylic acid with diols or diamines would lead to the formation of linear polymers, with the bromo- and methyl-substituted phenyl group pendant to the polymer backbone. These pendant groups can be expected to significantly influence the properties of the resulting polymer, such as its thermal stability, solubility, and refractive index.

Furthermore, the bromine atom on the phenyl ring serves as a highly functional handle for a range of organic transformations, which is of particular interest in the synthesis of advanced materials. It is a key site for cross-coupling reactions, such as Suzuki, Stille, or Heck coupling. This reactivity allows for the introduction of a wide array of functional groups or the grafting of the molecule onto other polymer chains or surfaces. For example, coupling with boronic acids could introduce conjugated segments, leading to the formation of materials with interesting photophysical or electronic properties.

The strategic positioning of the bromo and methyl substituents on the phenyl ring can also be leveraged to control the architecture and morphology of resulting materials. The steric hindrance and electronic effects of these groups can influence the packing of polymer chains and, consequently, the macroscopic properties of the material.

While specific research detailing the polymerization of this compound and the characterization of the resulting materials is not yet widely available, the fundamental reactivity of its functional groups provides a strong basis for its potential applications. Future research in this area would likely focus on the synthesis of novel polyesters, polyamides, and other polymers derived from this precursor. Detailed characterization of these new materials would be necessary to elucidate the structure-property relationships and to identify potential applications in areas such as specialty plastics, functional coatings, or as components in electronic devices. The development of such materials from this readily accessible precursor holds promise for expanding the toolbox of materials scientists.

Emerging Research Directions and Future Perspectives for 3 4 Bromo 2 Methylphenyl Propanoic Acid Chemistry

Development of Novel and Highly Selective Synthetic Methodologies

The synthesis of arylpropanoic acids, including 3-(4-bromo-2-methylphenyl)propanoic acid, is moving beyond traditional methods towards more sophisticated and efficient strategies. A key focus is the development of reactions that offer high selectivity and atom economy.

One promising direction is the use of transition-metal catalysis. For instance, palladium-catalyzed carbonylation of vinyl aromatics has been shown to produce 2-arylpropanoic acids with high yields and excellent regioselectivity. acs.org This approach is particularly noteworthy because olefins with electron-withdrawing substituents in the para position exhibit the highest regioselectivity, a principle directly applicable to precursors of bromo-substituted arylpropanoic acids. acs.org

Another area of innovation involves novel multi-step, one-pot syntheses that reduce the need for isolating intermediates, thereby saving time, solvents, and resources. Concise methods for synthesizing racemic arylpropanoic acids from commercially available starting materials are being developed, sometimes incorporating unprecedented reduction reactions. researchgate.net Furthermore, new methods based on the hydroarylation of carbon-carbon double bonds under superelectrophilic activation conditions are being explored for creating 3-arylpropanoic acid derivatives. mdpi.com The methylation of arylacetonitriles using reagents like dimethyl carbonate represents another modern technique applicable to this class of compounds. orgsyn.org

These advanced methodologies represent a significant step forward, offering pathways to synthesize complex molecules like this compound with greater control and efficiency.

| Synthetic Methodology | Description | Key Advantages | Relevant Precursor/Product Class |

| Palladium-Catalyzed Carbonylation | Carbonylation of terminal or internal vinyl aromatics using a palladium catalyst to introduce a carboxylic acid group. acs.org | High regioselectivity, high turnover rates. acs.org | 2-Arylpropanoic acids |

| Hydroarylation in Triflic Acid | Addition of an aromatic ring across a carbon-carbon double bond, activated by a superacid like triflic acid (TfOH). mdpi.com | Novel C-C bond formation, applicable to various arenes. mdpi.com | 3-Aryl-3-(furan-2-yl)propanoic acids |

| Multi-step Concise Synthesis | A streamlined, few-step process starting from simple commercial materials, potentially involving unique reduction steps. researchgate.net | Reduced number of steps, improved overall yield. | Racemic arylpropanoic acids |

| Mono-C-methylation of Arylacetonitriles | Direct methylation of the alpha-carbon of arylacetonitriles using dimethyl carbonate and a base like potassium carbonate. orgsyn.org | General method, uses a greener methylating agent. orgsyn.org | 2-Arylpropionic acids |

Expanding the Scope of Computational Chemistry in Arylpropanoic Acid Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties, elucidate reaction mechanisms, and design new molecules with desired characteristics. For arylpropanoic acids, these in silico methods offer profound insights that can accelerate discovery and development.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent application. By using software to calculate various physical properties and molecular descriptors, researchers can build mathematical models that quantitatively relate a molecule's structure to its biological activity. jocpr.com This approach is instrumental in designing new derivatives of arylpropanoic acids by predicting their effectiveness before they are synthesized. jocpr.com

Molecular modeling and quantum chemical calculations are used to understand the electronic structure and reactivity of these compounds. researchgate.netrsc.org For instance, predicted data such as the octanol-water partition coefficient (XlogP) and collision cross-section values are readily available in databases like PubChem, offering initial insights into a molecule's physicochemical profile. uni.luuni.lu Furthermore, computational techniques can be used to predict optimal reaction conditions and design more efficient synthetic pathways, reducing the need for extensive empirical experimentation. researchgate.net

| Computational Technique | Application in Arylpropanoic Acid Research | Potential Insights |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating calculated molecular descriptors with biological activity to build predictive models. jocpr.com | Design of new derivatives with enhanced activity, prediction of properties. jocpr.com |

| Molecular Docking | Simulating the interaction of a molecule with the binding site of a biological target (e.g., an enzyme). rsc.org | Understanding mechanism of action, predicting binding affinity. |

| Quantum Chemical Calculations (e.g., DFT) | Analyzing the electronic structure, molecular orbitals, and energy of a molecule to predict reactivity. rsc.org | Elucidation of reaction mechanisms, prediction of spectroscopic properties. |

| Physicochemical Property Prediction | Using computational models to estimate properties like lipophilicity (XlogP) and size (Collision Cross Section). uni.lu | Guiding formulation and development, understanding pharmacokinetic behavior. |

Integration of Green Chemistry Principles in Synthetic Strategies

The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to minimize their environmental impact. researchgate.net The synthesis of this compound and related compounds provides numerous opportunities to implement these sustainable practices.

A primary focus of green chemistry is the reduction or elimination of hazardous substances by using safer solvents and reagents. researchgate.net This includes replacing traditional volatile organic solvents with greener alternatives like water or ethanol (B145695) and employing less toxic reagents. researchgate.netnih.gov For example, dimethyl carbonate is considered a green alternative to hazardous methylating agents like methyl halides. orgsyn.org

Improving atom economy—the measure of how efficiently a chemical reaction converts reactants into the final product—is another core principle. researchgate.net Strategies such as one-pot syntheses, multicomponent reactions (MCRs), and continuous flow processing are being implemented to maximize efficiency and reduce waste. nih.gov These methods streamline production by minimizing intermediate purification steps and allowing for better control over reaction parameters. nih.gov The use of biocatalysis, which employs enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. researchgate.net

| Green Chemistry Principle | Application in Arylpropanoic Acid Synthesis | Example/Benefit |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net | One-pot reactions and multicomponent reactions reduce byproducts and waste. nih.gov |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with environmentally benign alternatives. nih.gov | Using water or renewable solvents like ethanol in reaction and purification steps. researchgate.net |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources instead of finite petrochemicals. researchgate.net | Exploring bio-based precursors for the synthesis of the aromatic ring or side chain. |

| Catalysis | Utilizing catalytic reagents (which are used in small amounts and can be recycled) instead of stoichiometric reagents. researchgate.net | Employing transition-metal or enzyme catalysts to improve efficiency and reduce waste. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure; using alternative energy sources. researchgate.net | Utilizing microwave or ultrasonic-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |

Exploration of Structure-Reactivity Relationships for Advanced Chemical Design

A deep understanding of how a molecule's structure dictates its chemical reactivity is fundamental to designing advanced materials and molecules. For this compound, its reactivity is governed by the interplay between the propanoic acid side chain, the aromatic ring, and its substituents.

The aromatic ring is substituted with a methyl group at the 2-position and a bromine atom at the 4-position. The methyl group is an electron-donating group that activates the ring towards electrophilic substitution, while the bromine atom is an electron-withdrawing but ortho-, para-directing deactivator. The combined electronic effects of these groups, along with the steric hindrance provided by the ortho-methyl group, will precisely control the position of any further substitution on the ring.

The reactivity of the propanoic acid side chain can also be influenced by the aromatic ring. For example, the acidity of the carboxylic proton and the reactivity of the alpha- and beta-carbons can be subtly modulated by the electronic nature of the substituted phenyl group.

Studies on related reactions have provided concrete evidence of these relationships. In the palladium-catalyzed carbonylation of vinyl aromatics, the electronic properties of substituents on the aromatic ring were found to directly influence the regioselectivity of the reaction. acs.org Similarly, structure-activity relationship (SAR) analyses, which systematically modify parts of a molecule to observe the effect on biological activity, demonstrate how small structural changes can lead to significant differences in function. mdpi.com The specific conformation of the molecule, such as the dihedral angle between the plane of the carboxyl group and the benzene (B151609) ring, also plays a critical role in its interactions and reactivity. researchgate.net

| Structural Feature | Description | Expected Influence on Reactivity |

| Ortho-Methyl Group | An electron-donating, activating group at the 2-position. | Increases electron density of the ring, potentially directing electrophilic substitution. Provides steric hindrance that can influence reaction pathways. |

| Para-Bromo Group | An electron-withdrawing, deactivating, but ortho-, para-directing group at the 4-position. | Decreases overall ring reactivity towards electrophiles but directs incoming groups to positions ortho to the bromine. |

| Propanoic Acid Side Chain | A three-carbon carboxylic acid chain attached to the ring. | The primary site for reactions like esterification, amidation, or reduction. Its acidity is influenced by the ring's electronic character. |

| Dihedral Angle | The spatial orientation between the carboxylic acid group and the plane of the aromatic ring. researchgate.net | Affects molecular packing in the solid state and can influence intramolecular interactions and access to reactive sites. researchgate.net |

Q & A

Q. What are the optimized synthetic routes for preparing 3-(4-Bromo-2-methylphenyl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a precursor (e.g., 4-methylphenylpropanoic acid) followed by functional group modifications. A validated method uses activated zinc powder in anhydrous THF under nitrogen protection to facilitate bromination . Key factors include:

- Catalyst selection : Zinc powder enhances reaction efficiency.

- Solvent choice : THF ensures solubility and stability of intermediates.

- Temperature control : Maintaining 0–5°C during bromination minimizes side reactions.

Post-synthesis, purification via recrystallization (using ethanol/water mixtures) improves purity. Yield optimization (~75–85%) requires strict control of stoichiometry and inert conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR identify substituent positions (e.g., bromine and methyl groups on the phenyl ring). The methyl group at C2 resonates at δ 2.3–2.5 ppm, while the bromine’s deshielding effect shifts adjacent protons .

- Mass Spectrometry (HRMS) : Confirms molecular weight (258.11 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in derivatives (e.g., monoclinic symmetry observed in analogues) .

Q. How is this compound utilized as a building block in medicinal chemistry?

The bromine atom and methyl group enhance electrophilic reactivity, enabling:

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .

- Peptide conjugation : The carboxylic acid group facilitates amide bond formation with amino groups, useful in prodrug design .

- Enzyme inhibitor scaffolds : Structural analogues show activity against kinases and proteases due to halogen bonding with catalytic residues .

Advanced Research Questions

Q. How can researchers resolve contradictory data in metabolic pathway studies involving this compound?

Metabolites like 3-(4-hydroxyphenyl)propanoic acid may arise via dehalogenation or demethylation. Contradictions in metabolite identification can be addressed by:

- Isotopic labeling : Track -labeled compounds in in vitro assays to confirm pathways.

- Multi-omics integration : Pair LC-MS/MS metabolomics with transcriptomic data to correlate metabolite formation with enzyme expression .

- Microbiome modulation : Use germ-free vs. conventional mouse models to distinguish host vs. microbial metabolism .

Q. What strategies mitigate challenges in crystallizing halogenated derivatives of this compound?

Halogen atoms often disrupt crystal lattice formation. Effective approaches include:

- Co-crystallization : Add small molecules (e.g., thiourea) to stabilize halogen bonds.

- Temperature gradients : Slow cooling from 60°C to 4°C promotes ordered crystal growth.

- Solvent screening : High-polarity solvents (e.g., DMF/water mixtures) improve solubility of brominated intermediates .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom’s electron-withdrawing nature activates the phenyl ring for electrophilic substitution, while the methyl group (electron-donating) directs reactivity to the para position. Comparative studies show:

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances oxidative addition in Pd-catalyzed reactions, improving yields by ~20% compared to chloro analogues .

- Methyl group impact : Steric hindrance from the methyl group at C2 reduces regioselectivity in nitration reactions, requiring directing groups (e.g., –NO) for precise functionalization .

Q. What analytical methods validate the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to 0.1M HCl (pH 1), NaOH (pH 13), and 40–80°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase).

- Kinetic modeling : Use Arrhenius plots to predict shelf-life; activation energy () for hydrolysis is ~45 kJ/mol .

- Solid-state stability : TGA/DSC analysis reveals decomposition onset at ~180°C, guiding storage conditions .

Q. How do structural analogues compare in biological activity, and what design principles enhance target selectivity?

A comparative analysis of analogues (Table 1) reveals:

| Analogue | Modification | Activity (IC) |

|---|---|---|

| This compound | None (parent) | 12 µM (Kinase X) |

| 3-(4-Chloro-2-methylphenyl)propanoic acid | Br → Cl | 18 µM (Kinase X) |

| 3-(4-Bromo-2-ethylphenyl)propanoic acid | Methyl → Ethyl | 8 µM (Kinase X) |

Q. Design principles :

- Halogen bonding : Bromine’s polarizability enhances target binding vs. chlorine.

- Steric bulk : Ethyl groups improve hydrophobic interactions but reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.